2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone
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Overview
Description
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone is a chemical compound that has gained significant attention in scientific research. It is a member of the benzimidazole family, which is known for its diverse range of biological activities.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It can also scavenge free radicals and protect cells from oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone in lab experiments is its diverse range of biological activities. It can be used in various assays to study inflammation, oxidative stress, apoptosis, and viral replication. However, one of the limitations is its potential toxicity at higher concentrations. Therefore, it is important to optimize the concentration used in experiments to minimize any potential cytotoxic effects.
Future Directions
There are several future directions for the research of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone. One potential direction is the development of more potent analogs with improved biological activities. Another direction is the investigation of its potential use in the treatment of various diseases such as cancer and viral infections. Furthermore, the use of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone as a fluorescent probe for the detection of biological thiols can be further explored.
Synthesis Methods
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 1-bromo-2-phenylethanone in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone has been studied extensively for its potential biological activities. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antiviral properties. It has also been investigated for its potential use as a fluorescent probe for the detection of biological thiols.
properties
Product Name |
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone |
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Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C16H14N2OS/c1-18-14-10-6-5-9-13(14)17-16(18)20-11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
JZIDEMFXTQMVEA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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